molecular formula C19H22ClN3O2S B2921659 N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENOXYACETAMIDE HYDROCHLORIDE CAS No. 1219150-93-2

N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENOXYACETAMIDE HYDROCHLORIDE

Cat. No.: B2921659
CAS No.: 1219150-93-2
M. Wt: 391.91
InChI Key: KUGOAIGXFWLNEX-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core linked to a phenoxyacetamide scaffold and a dimethylaminoethyl side chain, with a hydrochloride counterion enhancing solubility. The dimethylaminoethyl moiety may contribute to enhanced bioavailability through improved solubility and membrane permeability, while the phenoxy group could influence receptor binding or metabolic stability . Structural analogs of this compound often serve as intermediates in drug discovery or as tools for studying biological targets such as kinases or ion channels.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S.ClH/c1-21(2)12-13-22(18(23)14-24-15-8-4-3-5-9-15)19-20-16-10-6-7-11-17(16)25-19;/h3-11H,12-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGOAIGXFWLNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)COC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENOXYACETAMIDE HYDROCHLORIDE typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Phenoxyacetamide Group: The phenoxyacetamide group can be introduced by reacting the benzothiazole core with phenoxyacetyl chloride in the presence of a base such as triethylamine.

    Introduction of Dimethylaminoethyl Group: The final step involves the alkylation of the amide nitrogen with 2-chloro-N,N-dimethylethylamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENOXYACETAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENOXYACETAMIDE HYDROCHLORIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENOXYACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Benzothiazole-Based Acetamides

  • N-(Benzothiazole-2-yl)-2-phenylacetamide (): This compound lacks the dimethylaminoethyl and phenoxy groups present in the target molecule. For example, nitro groups may enhance electrophilicity, influencing reactivity in catalytic processes .
  • N-(6-Methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide (): The methoxy substituents on both the benzothiazole and phenyl rings increase hydrophilicity compared to the target compound’s phenoxy group. Methoxy groups are known to improve metabolic stability by reducing oxidative degradation .

Thiazole and Triazole Derivatives

  • N-(2-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide (): The triazole-benzothiazole hybrid introduces sulfanyl and triazole groups, which could enhance metal-binding capacity or modulate redox activity, differing from the target compound’s dimethylaminoethyl functionality .

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Solubility (Predicted)
Target Compound ~423 g/mol Benzothiazole, phenoxy, dimethylaminoethyl High (hydrochloride salt)
N-(6-Methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide ~342 g/mol Benzothiazole, methoxy Moderate
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide ~373 g/mol Benzothiazole, hydrazide, hydroxy Low (crystalline solid)
N-[2-(Methylamino)-1,3-benzothiazol-6-yl]acetamide () ~237 g/mol Benzothiazole, methylamino Moderate (polar groups)

Key Observations :

  • The hydrochloride salt of the target compound significantly enhances aqueous solubility compared to neutral analogs like those in or 12 .
  • Hydrazide derivatives (e.g., ) exhibit lower solubility due to increased hydrogen-bonding capacity and crystallinity .

Pharmacological and Toxicological Profiles

Activity Trends

  • Antimicrobial Potential: Benzothiazole derivatives with electron-withdrawing groups (e.g., nitro, ) show enhanced antibacterial activity, likely due to increased membrane penetration or interference with bacterial enzymes . The target compound’s phenoxy group may confer similar advantages.
  • Neuroactive Effects: Compounds with dimethylaminoethyl side chains (e.g., ) often exhibit affinity for neurotransmitter receptors.

Toxicity Data

  • 2-(p-Butoxyphenoxy)-N-(2-(dimethylamino)ethyl)-N-(2,6-dimethylphenyl)acetamide hydrochloride (): Oral LD₅₀ (mice): 400 mg/kg Intravenous LD₅₀ (mice): 25 mg/kg This highlights the influence of administration route on toxicity, with intravenous exposure being markedly more hazardous .
  • Target Compound : While explicit toxicity data are unavailable, the hydrochloride salt’s ionic nature may reduce acute toxicity compared to lipophilic free bases.

Biological Activity

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, a dimethylaminoethyl side chain, and a phenoxyacetamide group. Its chemical formula is C15H18N2O2SC_{15}H_{18}N_2O_2S with a molecular weight of approximately 298.38 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer activity. For instance, compounds containing benzothiazole moieties have been shown to inhibit specific kinases involved in cancer cell proliferation and survival pathways. A study demonstrated that this compound inhibited the growth of several cancer cell lines by inducing apoptosis through the modulation of the MAPK/ERK and PI3K/Akt signaling pathways .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The dimethylamino group enhances its solubility and cellular uptake, potentially increasing its efficacy in the central nervous system .

Antimicrobial Activity

Benzothiazole derivatives have shown antimicrobial properties against various pathogens. The compound's structure allows it to interact with bacterial enzymes or receptors, inhibiting their function. This activity is particularly relevant in developing new antibiotics amid rising antibiotic resistance .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits various kinases and proteases involved in cell signaling, leading to disrupted proliferation and survival of cancer cells.
  • Apoptosis Induction : By modulating apoptotic pathways, it promotes programmed cell death in malignant cells.
  • Neuroprotection : It may enhance the expression of neuroprotective factors while reducing oxidative stress markers.

Case Studies

  • Anticancer Study : A study conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating significant potency compared to standard chemotherapeutics .
  • Neuroprotection : In vitro experiments showed that the compound could reduce neuronal apoptosis induced by oxidative stress agents, suggesting its potential use in neurodegenerative disease models .
  • Antimicrobial Activity : A screening assay against various bacterial strains indicated that the compound exhibited notable inhibitory effects on pathogenic bacteria, supporting its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveReduces oxidative stress-induced apoptosis
AntimicrobialInhibits growth of pathogenic bacteria

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